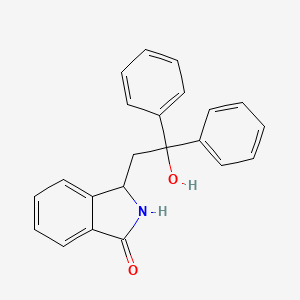
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a diphenylethyl moiety, which is further connected to an isoindolone core. The compound’s distinct structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common method includes the use of a Grignard reaction, where a Grignard reagent is reacted with an appropriate precursor to introduce the diphenylethyl moiety. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The diphenylethyl moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)-8-hydroxyquinoline
- 3-(2-Hydroxy-2,2-diphenylethyl)benzonitrile
- 3-(2-Hydroxy-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one stands out due to its isoindolone core, which imparts unique chemical and biological properties. This structural feature allows it to participate in specific reactions and exhibit distinct biological activities that are not observed in its analogs.
特性
CAS番号 |
77533-45-0 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC名 |
3-(2-hydroxy-2,2-diphenylethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C22H19NO2/c24-21-19-14-8-7-13-18(19)20(23-21)15-22(25,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20,25H,15H2,(H,23,24) |
InChIキー |
AKQSNBIVVQJKCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC2C3=CC=CC=C3C(=O)N2)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
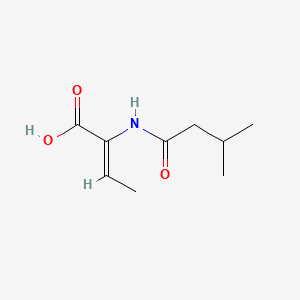
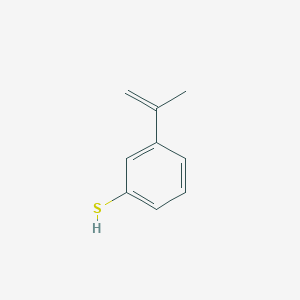

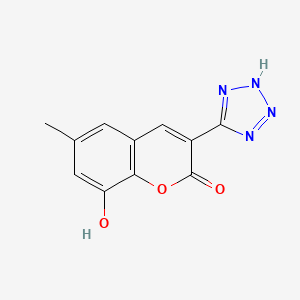

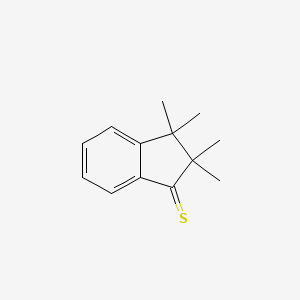
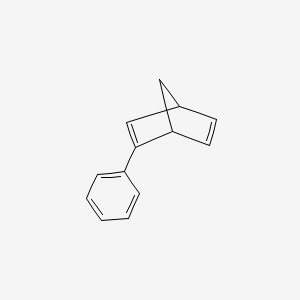
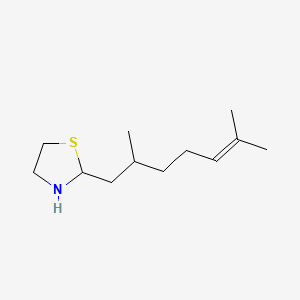
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
